

# Cefaclor versus other cephalosporins for treating Streptococcus pneumoniae.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Cefaclor  |           |
| Cat. No.:            | B15561055 | Get Quote |

## Cefaclor's Evolving Role Against Streptococcus pneumoniae

**Cefaclor**, a second-generation oral cephalosporin, has historically been used to treat respiratory tract infections, including those caused by Streptococcus pneumoniae. However, the emergence of penicillin-resistant S. pneumoniae (PRSP) has significantly challenged its efficacy. This guide provides a comparative analysis of **Cefaclor** against other cephalosporins, supported by in vitro susceptibility data and clinical trial outcomes, to inform researchers and drug development professionals about its current standing.

## In Vitro Susceptibility: A Generational Divide

The in vitro activity of cephalosporins against S. pneumoniae is heavily dependent on the bacteria's susceptibility to penicillin. Later-generation cephalosporins generally exhibit greater potency, especially against resistant strains.

#### Key Findings:

Penicillin-Susceptible S. pneumoniae (PSSP): Cefaclor demonstrates excellent activity
against PSSP isolates, with over 99% being susceptible.[1] All tested strains of S.
pneumoniae have been shown to be highly susceptible to cefaclor.[2] Its activity is reported
to be four- to sixteen-fold more potent than the first-generation cephalosporin, cephalexin.[3]



- Penicillin-Intermediate S. pneumoniae: Cefaclor's efficacy begins to wane against these strains. Studies show that only about 7% to 31% of penicillin-intermediate isolates remain susceptible to Cefaclor.[1][4] In contrast, second-generation cephalosporins like Cefuroxime and third-generation agents like Cefpodoxime retain susceptibility against approximately 38% of these isolates.[4]
- Penicillin-Resistant S. pneumoniae (PRSP): Cefaclor shows very limited to no activity
  against fully resistant strains.[4][5] Studies have demonstrated 0% susceptibility to Cefaclor
  in PRSP isolates.[4] Third-generation cephalosporins like Cefdinir and Ceftriaxone are
  significantly more active, although resistance is still a major concern.[6][7][8][9]

Table 1: Comparative In Vitro Activity (MIC) of Oral Cephalosporins against S. pneumoniae

| Antibiotic   | Generation | Penicillin<br>Susceptibility | MIC Range<br>(μg/mL)     | MIC90 (μg/mL) |
|--------------|------------|------------------------------|--------------------------|---------------|
| Cefaclor     | Second     | Susceptible                  | 0.25 - 0.5[6][8][9]      | -             |
| Intermediate | -          | >32[4]                       |                          |               |
| Resistant    | -          | >32[4]                       | _                        |               |
| Cefuroxime   | Second     | Intermediate                 | -                        | 16[4]         |
| Resistant    | -          | -                            |                          |               |
| Cefdinir     | Third      | Susceptible                  | 0.03 - 0.06[6][8]<br>[9] | -             |
| Cefpodoxime  | Third      | Intermediate                 | -                        | 4[4]          |
| Resistant    | -          | -                            |                          |               |
| Cefditoren   | Third      | Resistant                    | -                        | 0.5[4]        |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

### **Clinical Efficacy and Bacteriological Eradication**

Clinical outcomes often reflect in vitro data. While **Cefaclor** can be effective for infections caused by susceptible pneumococci, its utility diminishes in regions with a high prevalence of



resistance.

A comparative study on lower respiratory tract infections found that high-dose Cefuroxime axetil (500 mg every 12 hours) resulted in an 86% bacteriological cure rate, compared to 60% for **Cefaclor** (500 mg every 8 hours).[10] In a trial comparing Cefdinir and **Cefaclor** for community-acquired pneumonia, the microbiological eradication rates were comparable at 92% and 93%, respectively, for the pathogens isolated.[11] Similarly, another study found no statistically significant difference in clinical and bacteriological response rates between an advanced formulation of **Cefaclor** and standard **Cefaclor** in treating pneumonia.[12]

Table 2: Clinical and Bacteriological Outcomes in Community-Acquired Pneumonia (CAP)

| Treatment    | Dosage       | Clinical<br>Success Rate<br>(Cured +<br>Improved) | Bacteriological<br>Eradication<br>Rate | Study<br>Population                      |
|--------------|--------------|---------------------------------------------------|----------------------------------------|------------------------------------------|
| Cefdinir     | 300 mg BID   | 89%[11]                                           | 92%[11]                                | Evaluable CAP patients                   |
| Cefaclor     | 500 mg TID   | 86%[11]                                           | 93%[11]                                | Evaluable CAP patients                   |
| Sparfloxacin | 200 mg Daily | 86.6%                                             | Comparable to<br>Cefaclor              | Clinically<br>assessable CAP<br>patients |
| Cefaclor     | 500 mg TID   | 84.4%                                             | Comparable to<br>Sparfloxacin          | Clinically<br>assessable CAP<br>patients |

## **Experimental Protocols**

## Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The data presented in Table 1 are primarily derived from susceptibility testing conducted according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).



The broth microdilution method is a standard quantitative technique.

#### Protocol:

- Preparation of Inoculum:S. pneumoniae isolates are grown on an appropriate medium (e.g., blood agar) for 18-24 hours. Colonies are then suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-4 x 10<sup>8</sup> CFU/mL. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the test wells.
- Antibiotic Dilution: The cephalosporins are prepared in Mueller-Hinton broth supplemented with lysed horse blood. Serial two-fold dilutions of each antibiotic are made in 96-well microtiter plates to achieve a range of concentrations.
- Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35°C in an atmosphere of 5% CO<sub>2</sub> for 20-24 hours.
- Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This is typically assessed by visual inspection or with an automated plate reader. For S. pneumoniae, reliable MIC methods for β-lactam agents include broth microdilution or gradient diffusion tests like the Etest®.[13]
   Disk diffusion is considered unreliable for this class of drugs against this organism.[13]

## Visualizing the Experimental Workflow

The following diagram illustrates the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against S. pneumoniae.





Click to download full resolution via product page

Caption: Workflow for MIC determination using broth microdilution.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Assessment of the susceptibility of Streptococcus pneumoniae to cefaclor and loracarbef in 13 countries PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity in vitro of cefaclor, a new oral cephalosporin PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. journals.asm.org [journals.asm.org]
- 4. In vitro activity of oral cephalosporins against pediatric isolates of Streptococcus pneumoniae non-susceptible to penicillin, amoxicillin or erythromycin PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bactericidal activities of cefprozil, penicillin, cefaclor, cefixime, and loracarbef against penicillin-susceptible and -resistant Streptococcus pneumoniae in an in vitro pharmacodynamic infection model PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative kill and growth rates determined with cefdinir and cefaclor and with Streptococcus pneumoniae and beta-lactamase-producing Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility of relatively penicillin-resistant Streptococcus pneumoniae to newer cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative kill and growth rates determined with cefdinir and cefaclor and with Streptococcus pneumoniae and beta-lactamase-producing Haemophilus influenzae PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blinded comparison of cefuroxime to cefaclor for lower respiratory tract infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of cefdinir and cefaclor in treatment of community-acquired pneumonia PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cefaclor advanced formulation versus cefaclor in the treatment of pneumonia PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Susceptibility Testing Practices for Streptococcus pneumoniae --- United States, February 2000 [cdc.gov]
- To cite this document: BenchChem. [Cefaclor versus other cephalosporins for treating Streptococcus pneumoniae.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561055#cefaclor-versus-other-cephalosporins-for-treating-streptococcus-pneumoniae]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com